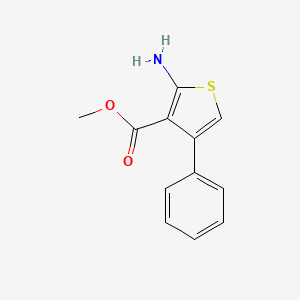

Methyl 2-amino-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)10-9(7-16-11(10)13)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNSKPUYBBZGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350681 | |

| Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67171-55-5 | |

| Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

CAS Number: 67171-55-5

This technical guide provides a comprehensive overview of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and its role as a modulator of key signaling pathways.

Core Chemical and Physical Data

This compound is an organic compound featuring a substituted thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.[1] Its structure incorporates an amino group and a methyl carboxylate group, making it a valuable scaffold in medicinal chemistry and organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 67171-55-5 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 145-147 °C | [3] |

| Appearance | Yellow crystal | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Values | Source |

| Infrared (IR) Spectroscopy (KBr, νmax, cm⁻¹) | 3460, 3321 (N-H stretching); 2947 (C-H stretching); 1666 (C=O stretching); 1593, 1496, 1438 (C=C aromatic stretching); 1224 (C-O stretching) | [3] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm) | 3.45 (s, 3H, OCH₃); 6.16 (s, 1H, thiophene-H); 7.25 (m, 5H, phenyl-H); 7.38 (s, 2H, NH₂) | [3] |

| Mass Spectrometry (MS) | The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 233, which corresponds to the molecular formula C₁₂H₁₁NO₂S.[1] | [1] |

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, combine acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

-

Catalyst Addition: While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a period of 30 minutes.

-

Reaction: Increase the temperature to 45 °C and continue stirring for 3 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.

-

Purification: Wash the crude product with ethanol and then recrystallize from ethanol to yield pure this compound as yellow crystals.[3]

In Vitro Kinase Inhibition Assay

Given its role as an atypical Protein Kinase C (aPKC) inhibitor, a key experiment is to quantify its inhibitory activity. A luminescence-based kinase assay is a common method for this purpose.

Experimental Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. A "no inhibitor" control with DMSO only should also be prepared.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control to each well. Then, add 2.5 µL of the aPKC enzyme to each well and incubate for 10 minutes at room temperature to allow for binding.

-

Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

-

Signal Generation: Add a kinase detection reagent to each well. This reagent stops the kinase reaction and converts the ADP produced to ATP, which then generates a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Biological Activity and Signaling Pathways

Derivatives of 2-amino-4-phenylthiophene have been identified as novel small molecule inhibitors of atypical protein kinase C (aPKC) isoforms.[5] These kinases are implicated in signaling pathways induced by Tumor Necrosis Factor (TNF) and Vascular Endothelial Growth Factor (VEGF), which are critical in inflammation and angiogenesis.[5] The inhibition of aPKC can disrupt these pathways, making this class of compounds promising for therapeutic development in diseases involving increased vascular permeability and inflammation.[5]

The biological activity of these compounds is often evaluated in cellular assays that measure bona fide aPKC-dependent signaling, such as NF-κB driven-gene transcription, which is a marker for inflammatory responses, and VEGF/TNF-induced vascular endothelial permeability.[5]

References

- 1. Buy this compound | 67171-55-5 [smolecule.com]

- 2. This compound | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-amino-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-based compounds are known to exhibit a wide range of biological activities, and this particular scaffold serves as a versatile building block for the synthesis of various heterocyclic systems.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, intended to aid researchers in its application for novel drug development.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₂H₁₁NO₂S and a molecular weight of approximately 233.29 g/mol .[1][2] The core of the molecule is a five-membered aromatic thiophene ring, which imparts distinct electronic and conformational properties. The molecule's structure is characterized by an amino group at the 2-position, a methyl carboxylate group at the 3-position, and a phenyl substituent at the 4-position.

Structural Visualization

The three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical reactivity and biological interactions. The following diagram, generated using the DOT language, illustrates the molecular structure.

Caption: Molecular structure of this compound.

Quantitative Structural and Spectroscopic Data

Crystallographic Data (Predicted)

The following table summarizes the expected bond lengths and angles based on crystallographic data of similar 2-aminothiophene derivatives.[1][3]

| Parameter | Value (Å) |

| C-S (thiophene) | 1.71 - 1.74 |

| C-C (thiophene) | 1.39 - 1.43 |

| C-N (amino) | ~1.35 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.34 |

| C-C (thiophene-phenyl) | ~1.48 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | m | 5H | Phenyl-H |

| ~7.10 | s | 2H | NH₂ |

| ~6.50 | s | 1H | Thiophene-H5 |

| ~3.70 | s | 3H | OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (ester) |

| ~158.0 | Thiophene-C2 |

| ~145.0 | Thiophene-C4 |

| ~127.0 - 129.0 | Phenyl-C |

| ~125.0 | Thiophene-C5 |

| ~108.0 | Thiophene-C3 |

| ~51.0 | OCH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400, ~3300 | Strong, Sharp | N-H stretching (amino group) |

| ~1666 | Strong, Sharp | C=O stretching (ester carbonyl) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic rings) |

| ~1250 | Strong | C-O stretching (ester) |

| ~700-800 | Strong | C-H bending (aromatic) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 233 | [M]⁺ (Molecular ion) |

Experimental Protocols

The primary method for the synthesis of this compound is the Gewald reaction . This multicomponent reaction offers an efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[4][5][6]

Gewald Reaction: Synthesis of this compound

The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.

References

A Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene core.[1] Its formal IUPAC name is this compound.[2][3] This molecule serves as a versatile scaffold in medicinal chemistry and a key intermediate in organic synthesis.[1] Derivatives of this compound have demonstrated significant biological activities, including the allosteric enhancement of adenosine A1 receptors and the inhibition of atypical Protein Kinase C (aPKC), highlighting its potential in developing therapeutics for inflammation and diseases associated with increased vascular permeability.[1][4] The primary method for its synthesis is the Gewald reaction, a multi-component condensation process.[5][6][7] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 67171-55-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=C(SC=C1C2=CC=CC=C2)N | [1][2] |

| InChI Key | KHNSKPUYBBZGLW-UHFFFAOYSA-N | [1][2] |

| ¹H NMR (CDCl₃) | Singlet at ~6.5 ppm (H5 of thiophene), Doublet at ~7.5 ppm (H3 of thiophene) | [1] |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[6] This reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.[5][6]

Gewald Reaction: General Workflow

The synthesis proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[5][7]

References

- 1. Buy this compound | 67171-55-5 [smolecule.com]

- 2. This compound | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide on Methyl 2-amino-4-phenylthiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties, spectral data, and synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate. It includes detailed experimental protocols and explores the compound's relevance in biological systems, particularly its role as a potential modulator of G-protein coupled receptors.

Compound Identification and Core Physical Properties

This compound is an organic compound featuring a thiophene ring, a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure incorporates an amino group and a carboxylate ester, making it a valuable intermediate for creating more complex molecules.[1]

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 67171-55-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| Monoisotopic Mass | 233.05104977 Da | [2] |

| InChIKey | KHNSKPUYBBZGLW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC(=O)C1=C(SC=C1C2=CC=CC=C2)N | [1][2] |

| Appearance | Yellow crystals or powder (inferred from ethyl ester analog) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Observation | Source |

| Mass Spectrometry (MS) | Molecular ion peak at mass-to-charge ratio (m/z) of 233, corresponding to the molecular formula. | [1] |

| Infrared (IR) Spectroscopy | Strong absorption band at 1666 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the ester group. | [1] |

| ¹H NMR | Spectra are available for detailed structural analysis. | [4][5] |

| ¹³C NMR | Spectra are available for detailed structural analysis. | [2] |

Experimental Protocols: Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction .[6] This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[7]

Overall Reaction Scheme:

Acetophenone + Methyl Cyanoacetate + Sulfur → this compound

Detailed Methodology:

The synthesis is typically performed as a one-pot or two-step procedure.[8]

-

Knoevenagel Condensation: The first step is the Knoevenagel condensation between the ketone (acetophenone) and the α-cyanoester (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[7] This is typically catalyzed by a base like diethylamine or piperidine.

-

Sulfur Addition and Cyclization: Elemental sulfur is then added to the reaction mixture. The sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to form the final 2-aminothiophene ring system.[7]

A representative protocol for a similar ethyl ester derivative involves dissolving the ketone and cyanoacetate in a solvent like ethanol, adding a base (e.g., diethylamine) and elemental sulfur, and stirring the mixture at a moderately elevated temperature (e.g., 50°C) for several hours.[9] The reaction progress is monitored by thin-layer chromatography (TLC).[9] Upon completion, the product is typically isolated by quenching the reaction with water, extracting with an organic solvent (like ethyl acetate), and purifying the crude product via column chromatography.[9]

References

- 1. Buy this compound | 67171-55-5 [smolecule.com]

- 2. This compound | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-phenylthiophene-3-carboxylate, 96% 1 g | Request for Quote [thermofisher.com]

- 4. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of Methyl 2-amino-4-phenylthiophene-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and chemical characteristics of this thiophene derivative. The guide includes detailed summaries of its physical and spectral properties, a thorough experimental protocol for its synthesis via the Gewald reaction, and an exploration of its roles as a positive allosteric modulator of the adenosine A1 receptor and an inhibitor of atypical protein kinase C.

Chemical and Physical Properties

This compound is a polysubstituted thiophene with the molecular formula C₁₂H₁₁NO₂S.[1][2] Its structure features a central thiophene ring substituted with a methyl carboxylate group at the 3-position, a phenyl group at the 4-position, and an amino group at the 2-position. This arrangement of functional groups makes it a versatile scaffold in medicinal chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 67171-55-5 | [2] |

| Appearance | Yellow crystals or powder | [3] |

| Melting Point | 91.5-100.5 °C (for the ethyl ester analogue) | [3] |

| Solubility | Data not available |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald reaction .[4][5] This one-pot, multi-component reaction involves the condensation of a ketone (acetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5]

Gewald Reaction Workflow

Detailed Experimental Protocol: Gewald Synthesis

This protocol is adapted from general procedures for the Gewald reaction.[6][7]

Materials:

-

Acetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (or methanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of acetophenone and methyl cyanoacetate in ethanol.

-

Addition of Reagents: To this solution, add a stoichiometric amount of elemental sulfur and a catalytic amount of morpholine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to 40-60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation of the product.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold ethanol, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of this compound.

Spectral Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~7.2-7.5 | m | 5H | Phenyl protons | [8] |

| ~6.5 | s | 1H | Thiophene H-5 | [1] |

| ~5.9 | br s | 2H | -NH₂ | [8] |

| ~3.7 | s | 3H | -OCH₃ | [8] |

Table 3: 13C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~165 | C=O (ester) | [9] |

| ~160 | C-2 (thiophene) | [10] |

| ~145 | C-4 (thiophene) | [10] |

| ~135 | C-ipso (phenyl) | [11] |

| ~129 | C-ortho/meta (phenyl) | [11] |

| ~128 | C-para (phenyl) | [11] |

| ~108 | C-5 (thiophene) | [10] |

| ~105 | C-3 (thiophene) | [10] |

| ~51 | -OCH₃ | [9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3435, 3320 | Strong | N-H stretching (asymmetric and symmetric) | |

| ~3050 | Medium | Aromatic C-H stretching | |

| ~2950 | Medium | Aliphatic C-H stretching | |

| 1666 | Strong | C=O stretching (ester) | [1] |

| ~1600 | Medium | C=C stretching (aromatic) | |

| ~1520 | Medium | N-H bending | |

| ~1250 | Strong | C-O stretching (ester) | |

| ~700 | Strong | C-H out-of-plane bending (phenyl) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 233, consistent with its molecular weight.[1] The fragmentation pattern is characterized by the loss of the methoxy group (-OCH₃) to give a fragment at m/z 202, and the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 174.

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest due to their biological activities, particularly their roles as modulators of key signaling pathways.

Positive Allosteric Modulator of the Adenosine A1 Receptor

This compound acts as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] PAMs bind to a site on the receptor that is distinct from the endogenous ligand binding site, enhancing the receptor's response to the endogenous agonist, in this case, adenosine.[12] The activation of A1R, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[13] This modulation can have therapeutic implications in conditions where enhancing adenosinergic signaling is beneficial.[14]

Atypical Protein Kinase C (aPKC) Inhibitor

Derivatives of 2-amino-4-phenylthiophene-3-carboxylate have been identified as inhibitors of atypical protein kinase C (aPKC) isoforms, such as PKCι and PKCζ.[15] These kinases are often overexpressed in various cancers and are implicated in promoting cell proliferation, survival, and metastasis.[16] By inhibiting aPKC, these compounds can disrupt downstream oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inducing apoptosis and inhibiting tumor growth.[17][18]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its straightforward synthesis via the Gewald reaction, coupled with its potent and specific biological activities as a positive allosteric modulator of the adenosine A1 receptor and an inhibitor of atypical protein kinase C, highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including neurological disorders and cancer. This guide provides a foundational understanding of its chemical properties and biological roles to aid in future research and development efforts.

References

- 1. Buy this compound | 67171-55-5 [smolecule.com]

- 2. This compound | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-phenylthiophene-3-carboxylate, 96% 1 g | Request for Quote [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

- 13. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 18. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-phenylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Introduction

This compound is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore found in a variety of biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and central nervous system activity.[1][2] The title compound, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The most common and efficient method for the synthesis of this and related 2-aminothiophenes is the Gewald three-component reaction.[2][3][4][5][6][7]

The Gewald Reaction: A Powerful Synthetic Tool

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4][5][7] This reaction is highly valued for its operational simplicity, the ready availability of starting materials, and its ability to produce highly functionalized thiophenes in good yields.

Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through several key steps:[2][3]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene nitrile (methyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the α,β-unsaturated nitrile.

-

Ring Closure: The newly formed sulfur-containing intermediate then undergoes an intramolecular cyclization.

-

Tautomerization: A final tautomerization step leads to the aromatic 2-aminothiophene product.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| Acetophenone | 120.15 |

| Methyl Cyanoacetate | 99.09 |

| Elemental Sulfur | 32.06 |

| Morpholine | 87.12 |

| Ethanol | 46.07 |

| Hexane | 86.18 |

| Ethyl Acetate | 88.11 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone, methyl cyanoacetate, elemental sulfur, and a suitable solvent such as ethanol.

-

Addition of Base: Add a catalytic amount of a secondary amine, such as morpholine or diethylamine, to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 50-80°C) and maintain for several hours (e.g., 3-5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically washed with a non-polar solvent like hexane to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

References

- 1. benchchem.com [benchchem.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Gewald Reaction [organic-chemistry.org]

The Multifaceted Biological Activities of Methyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The methyl 2-amino-4-phenylthiophene-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, demonstrating promising anticancer, antimicrobial, and protein kinase inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and experimental workflows.

Synthetic Approaches: The Gewald Reaction

The cornerstone for the synthesis of this compound and its derivatives is the Gewald reaction, a one-pot multicomponent condensation.[1][2] This versatile reaction typically involves the condensation of a ketone (such as acetophenone or its substituted analogues), an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, commonly a secondary amine like morpholine or piperidine.[1][3]

General Experimental Workflow

The overall process for identifying and characterizing the biological activity of these thiophene derivatives follows a structured workflow, from initial synthesis to in-depth biological evaluation.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling proteins crucial for cancer progression.[6]

Quantitative Anticancer Activity Data

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | Thiophene-carboxamide derivative | Hep3B | 5.46 | [4] |

| 2d | Thiophene-carboxamide derivative | Hep3B | 8.85 | [4] |

| 2e | Thiophene-carboxamide derivative | Hep3B | 12.58 | [4] |

| 3b | Thienopyrimidine derivative (Chloro) | HepG2 | 3.105 | [5] |

| 3b | Thienopyrimidine derivative (Chloro) | PC-3 | 2.15 | [5] |

| 3g | Thienopyrimidine derivative (Trimethoxy) | HepG2 | 3.77 | [5] |

| 3f | Thienopyrimidine derivative (Methoxy) | HepG2 | 4.296 | [5] |

| 3f | Thienopyrimidine derivative (Methoxy) | PC-3 | 7.472 | [5] |

| BZ02 | 2-Iodobenzamide derivative | A549 | 6.10 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for an additional 24 to 72 hours.[7][8]

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength between 490 and 570 nm using a microplate reader.[7]

-

Data Analysis: Cell viability is calculated as a percentage relative to a vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Antimicrobial Activity

Several derivatives of the core thiophene structure have been shown to possess significant antimicrobial activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[9]

Quantitative Antimicrobial Activity Data

| Compound ID | Modification | Test Organism | MIC (mg/L) | Reference |

| 4 | Thiophene derivative | Colistin-Resistant Acinetobacter baumannii | 16-32 | [10] |

| 8 | Thiophene derivative | Colistin-Resistant Acinetobacter baumannii | 16-32 | [10] |

| 4 | Thiophene derivative | Colistin-Resistant Escherichia coli | 8-32 | [10] |

| 8 | Thiophene derivative | Colistin-Resistant Escherichia coli | 8-32 | [10] |

| AGR1. 229 (1) | Thiophene derivative | Acinetobacter baumannii ATCC 17978 | 16-64 | [9] |

| AGR1. 230 (2) | Thiophene derivative | Acinetobacter baumannii ATCC 17978 | 16-64 | [9] |

| AGR1. 229 (1) | Thiophene derivative | Escherichia coli ATCC 25922 | 16-64 | [9] |

| AGR1. 230 (2) | Thiophene derivative | Escherichia coli ATCC 25922 | 16-64 | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

-

Inoculum Preparation: The test microorganism is cultured overnight in an appropriate broth. The turbidity of the microbial suspension is then adjusted to match a 0.5 McFarland standard.[10]

-

Compound Dilution: A stock solution of the thiophene derivative is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the stock solution are then prepared in a 96-well microtiter plate containing sterile broth.[10][11]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Protein Kinase Inhibition

A significant area of investigation for these thiophene derivatives is their ability to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory conditions.

Atypical Protein Kinase C (aPKC) Inhibition and Vascular Permeability

Certain 2-amino-3-carboxy-4-phenylthiophene derivatives have been identified as inhibitors of atypical protein kinase C (aPKC) isoforms. aPKC plays a crucial role in signaling pathways that lead to increased vascular permeability, a hallmark of conditions like diabetic retinopathy and macular edema. Factors such as Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) can activate aPKC, leading to the disruption of tight junctions between endothelial cells.[12][13]

Polo-like Kinase 1 (PLK1) Inhibition in Hepatocellular Carcinoma

Derivatives of the methyl 2-aminothiophene-3-carboxylate scaffold have also been investigated as potent and selective inhibitors of Polo-like kinase 1 (PLK1).[14] PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[15][16] Overexpression of PLK1 is observed in many cancers, including hepatocellular carcinoma (HCC), and is associated with poor prognosis.[14][15] Inhibition of PLK1 by these thiophene derivatives can induce mitotic arrest at the G2/M checkpoint, ultimately leading to cancer cell apoptosis.[16]

Conclusion

The this compound framework represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and specific protein kinase inhibitory effects. The structure-activity relationship studies, facilitated by the straightforward synthesis via the Gewald reaction, continue to unveil new derivatives with enhanced potency and selectivity. The detailed methodologies and data presented in this guide are intended to support further research and development in this exciting area of medicinal chemistry, with the ultimate goal of translating these promising compounds into clinically effective treatments.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of Atypical Protein Kinase C Reduces Inflammation-Induced Retinal Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PLK1 Is Implicated in the Poor Prognosis of Hepatocellular Carcinoma [scirp.org]

- 15. Polo-like kinase 1, a new therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

Methyl 2-amino-4-phenylthiophene-3-carboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4-phenylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines.[1] Its unique structural framework, featuring an amino group and a carboxylate ester on a thiophene ring, provides multiple reactive sites for further chemical transformations.[1] This guide delves into the synthesis, properties, and extensive applications of this compound as a foundational building block in medicinal chemistry and organic synthesis, with a focus on its role in the development of biologically active molecules.

Physicochemical and Spectroscopic Data

This compound is an organic compound with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of approximately 233.29 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2] |

| Molecular Weight | 233.29 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 67171-55-5 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignment | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) | Reference |

| ¹H NMR | Phenyl-H | 7.26-7.42 (m) | [3] |

| Thiophene-H (5-position) | 6.16 (s) | [3] | |

| NH₂ | 7.42 (s) | [3] | |

| OCH₃ | 3.95 (q) | [3] | |

| ¹³C NMR | C=O (ester) | ~165.0 | [3] |

| Aromatic/Thiophene C | 105.7-161.7 | [3] | |

| OCH₃ | 59.1 | [3] | |

| IR | N-H stretch | 3436-3330 | [1] |

| C=O stretch (ester) | 1666 | [1] | |

| Mass Spec (ESI) | [M+H]⁺ | 234.05834 | [4] |

Synthesis via the Gewald Reaction

The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone (acetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7]

Experimental Protocol: Gewald Synthesis

This protocol is a composite of methodologies described in the literature.[3][8]

Materials:

-

Acetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine or piperidine)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1 equivalent) and methyl cyanoacetate (1.2 equivalents) in ethanol.

-

To this solution, add elemental sulfur (1.1 equivalents).

-

Add morpholine (2 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to 50-60°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

The crude product is washed with cold water and then a small amount of cold ethanol to remove impurities.

-

Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Applications in the Synthesis of Thieno[2,3-d]pyrimidines

This compound is a premier starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer and kinase inhibitory properties.[9][10][11] The synthesis typically involves the cyclocondensation of the 2-aminothiophene derivative with a one-carbon synthon, such as formamide or urea.[9][12]

References

- 1. Buy this compound | 67171-55-5 [smolecule.com]

- 2. This compound | C12H11NO2S | CID 685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Jagiellonian University Repository [ruj.uj.edu.pl]

- 4. PubChemLite - this compound (C12H11NO2S) [pubchemlite.lcsb.uni.lu]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]

- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Therapeutic Promise of 2-Aminothiophene-3-carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminothiophene-3-carboxylate, in particular, have garnered significant attention for their broad therapeutic potential, demonstrating efficacy in areas such as oncology, infectious diseases, and inflammation.[2][3] This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this versatile class of compounds, presenting key data and experimental workflows to support further research and development.

Synthesis via the Gewald Reaction

The most prominent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[4][6] The reaction's utility is enhanced by its tolerance of a wide variety of substituents, allowing for the creation of diverse chemical libraries.[7][8]

Experimental Protocol: General Gewald Synthesis

The Gewald reaction is a cornerstone for creating 2-aminothiophene libraries.[8] While specific conditions may be optimized for particular substrates, a general protocol is outlined below. For precise, substrate-specific methodologies, readers should consult the cited literature.

-

Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of an active methylene compound (e.g., ethyl cyanoacetate) with a carbonyl compound (e.g., cyclohexanone).[4]

-

Michael Addition & Cyclization: Elemental sulfur is added to the resulting α,β-unsaturated nitrile. This is followed by a series of steps including Michael addition, cyclization, and tautomerization to form the final 2-aminothiophene ring.[4]

-

Reaction Conditions: The reaction is often carried out in a suitable solvent like ethanol or dimethylformamide, with an organic base such as morpholine or triethylamine, at temperatures ranging from room temperature to reflux.[9][10]

-

Purification: The final product is typically isolated and purified by extraction and recrystallization or column chromatography.[7][9]

Caption: Workflow of the Gewald three-component reaction.

Therapeutic Applications and Biological Activity

2-Aminothiophene-3-carboxylate derivatives have been extensively evaluated for a range of pharmacological activities. Their mechanism of action often involves interfering with key cellular processes, such as cell cycle progression, protein synthesis, and inflammatory signaling pathways.

Anticancer Activity

This class of compounds has shown significant promise as anticancer agents, with activities reported against a variety of human cancer cell lines.[11][12]

-

Cytostatic and Cytotoxic Effects: Several derivatives exhibit potent cytostatic effects, particularly against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with IC50 values in the nanomolar to low micromolar range.[3][13] Significant cytotoxicity has been observed in prostate and cervical adenocarcinoma cells, with IC50 values often below 35 µM.[12]

-

Mechanism of Action: The anticancer effects are mediated through various mechanisms. Some compounds preferentially suppress protein synthesis over DNA or RNA synthesis.[3] Others induce apoptosis, evidenced by an increase in cleaved Poly (ADP-ribose) polymerase (PARP), and cause cell cycle arrest, particularly in the G1 or G2/M phase.[3][12][14]

-

Kinase Inhibition: A key mechanism is the inhibition of protein kinases crucial for cancer cell proliferation and survival.[15] Thieno[2,3-d]pyrimidine derivatives, synthesized from 2-aminothiophenes, have shown inhibitory activity against kinases like FLT3, which is involved in hematopoietic stem cell survival.[16] Some 2-acylaminothiophene-3-carboxamides act as multitarget inhibitors, targeting both BCR-ABL kinase (including the resistant T315I mutant) and microtubules.[15]

Caption: Key anticancer mechanisms of action.

Antimicrobial Activity

The thiophene nucleus is present in several established antibiotics like cephalothin and cefoxitin.[1] Consequently, novel 2-aminothiophene-3-carboxylates have been widely screened for antimicrobial properties.

-

Antibacterial and Antifungal Effects: Derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][17][18] Antifungal activity has also been noted against species like Candida albicans and Aspergillus niger.[19][18]

-

Quantitative Efficacy: The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with some compounds showing excellent activity with MIC values as low as 7.8 to 31.25 µg/mL.[19][18]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and 2-aminothiophene derivatives have emerged as potential non-steroidal anti-inflammatory agents.[9][20]

-

Inhibition of Inflammatory Mediators: The anti-inflammatory effects are linked to the inhibition of key enzymes and signaling pathways. Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[21]

-

NRF2 Activation: Some tetrahydrobenzo[b]thiophene derivatives activate the NRF2 pathway, a key regulator of the antioxidant response. This activation helps to downregulate pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators like COX-2 and NF-κB.[22]

-

In Vitro and In Vivo Efficacy: Compounds have demonstrated potent anti-inflammatory activity in assays such as the carrageenan-induced paw edema model in rats, with some showing inhibition superior to standard drugs like indomethacin.[21][23] In vitro, IC50 values against inflammatory targets can be in the low micromolar range.[20][21]

Quantitative Data Summary

The following tables summarize the reported biological activities of selected 2-aminothiophene-3-carboxylate derivatives.

Table 1: Anticancer Activity

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Thiophene carboxamides (e.g., 2b) | Hep3B (Hepatocellular Carcinoma) | IC50 | 5.46 | [24] |

| Aminothiophene derivatives | Prostate & Cervical Adenocarcinoma | IC50 | 15.38 - 34.04 | [12] |

| 2-phenyl-4,5,6,7-tetrahydro[b]thiophenes | - | COX-2 Inhibition IC50 | 0.31 - 1.40 | [21] |

| 2-aminothiophene analog 1 | - | Anti-inflammatory IC50 | 121.47 | [20] |

| 2-aminothiophene analog 5 | - | Anti-inflammatory IC50 | 422 |[20] |

Table 2: Antimicrobial Activity

| Compound Class/Derivative | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 3-Aminothiophene-2-carboxylates | E. coli, S. aureus | MIC | 10 - 20 | [19] |

| 2-thiophene carboxylic acid thioureides | B. subtilis | MIC | 7.8 - 125 | [18] |

| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | MIC | 31.25 - 250 | [18] |

| 2-thiophene carboxylic acid thioureides | C. albicans, A. niger | MIC | 31.25 - 62.5 |[18] |

Conclusion and Future Directions

2-Aminothiophene-3-carboxylates represent a highly versatile and promising scaffold for drug discovery. The straightforward and adaptable Gewald synthesis allows for the generation of extensive compound libraries amenable to high-throughput screening. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on optimizing lead compounds to improve potency and selectivity, conducting comprehensive preclinical evaluations including in vivo efficacy and safety profiling, and further elucidating their molecular mechanisms of action to identify novel therapeutic targets. The multitargeting capabilities shown by some derivatives, such as the dual inhibition of kinases and microtubules, open exciting avenues for developing therapies that can overcome drug resistance.[15]

References

- 1. ijpbs.com [ijpbs.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 14. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 19. jocpr.com [jocpr.com]

- 20. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jpsbr.org [jpsbr.org]

- 24. staff.najah.edu [staff.najah.edu]

Unlocking Precision in Adenosine A1 Receptor Modulation: A Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

For Immediate Release

This technical guide provides an in-depth overview of Methyl 2-amino-4-phenylthiophene-3-carboxylate and its potential as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). Allosteric modulation of G protein-coupled receptors (GPCRs) like the A1R presents a promising therapeutic strategy, offering the potential for greater subtype selectivity and a more refined modulation of receptor activity compared to traditional orthosteric ligands.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of novel A1R allosteric enhancers.

Introduction to Adenosine A1 Receptor Allosteric Enhancement

The adenosine A1 receptor, a class A GPCR, is a key regulator in various physiological processes, particularly in the cardiovascular and central nervous systems.[4] Activation of the A1R by its endogenous ligand, adenosine, triggers a cascade of intracellular events, primarily through coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling pathway is implicated in neuroprotection, cardioprotection, and the modulation of pain.[4]

Orthosteric agonists targeting the A1R have faced challenges in clinical development due to on-target side effects stemming from the ubiquitous expression of the receptor.[3] Allosteric enhancers offer a compelling alternative by binding to a topographically distinct site on the receptor, thereby modulating the affinity and/or efficacy of the endogenous agonist, adenosine.[1][3] This approach allows for a more spatially and temporally controlled enhancement of A1R signaling, as the modulator's effect is dependent on the presence of the endogenous ligand.[1]

The 2-aminothiophene-3-carboxylate scaffold has emerged as a promising chemotype for the development of A1R allosteric enhancers.[1][5] this compound belongs to this class of compounds and is an important subject for investigation into its potential as a selective A1R modulator.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| Appearance | Yellow crystal |

| Melting Point | 145-147 ºC |

Pharmacological Data of Related 2-Aminothiophene Analogs

While specific quantitative data for this compound as an A1R allosteric enhancer is not extensively available in the public domain, the following tables summarize the pharmacological properties of structurally related 2-aminothiophene derivatives. This data provides a crucial framework for understanding the potential activity of the title compound.

Table 1: Allosteric Enhancer Activity of 2-Amino-3-benzoylthiophene Analogs

| Compound | Structure | Assay Type | Agonist | Fold Shift (EC₅₀) | Reference |

| PD 81,723 | (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone | cAMP accumulation | N⁶-cyclopentyladenosine | up to 19-fold | [6] |

| 9a | 2-amino-4-ethyl-3-(3-(trifluoromethyl)benzoyl)thiophene | ERK1/2 phosphorylation | R-PIA | ~3-fold | [7] |

| 9o | 2-amino-4-propyl-3-(3-(trifluoromethyl)benzoyl)thiophene | ERK1/2 phosphorylation | R-PIA | ~4-fold | [7] |

Table 2: Binding Affinity of 2-Aminothiophene Derivatives

| Compound | Structure | Radioligand | Assay Type | Kᵢ (nM) | Reference |

| 6c | 2-amino-4-(4-chlorophenyl)-6-phenyl-3,5-dicyanopyridine | [³H]CCPA | Rat A₁ Receptor | 0.076 | [8] |

| 11o | 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative | [³H]CCPA | Human A₁ Receptor | 55 | [9] |

Note: The compounds in Table 2 are not direct allosteric enhancers but demonstrate the affinity of the broader aminothiophene and related heterocyclic scaffolds for the adenosine A1 receptor.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by an agonist, and the subsequent positive allosteric modulation, initiates a key signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP.

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize adenosine A1 receptor allosteric enhancers.

Radioligand Binding Assay (Competition)

This assay determines the ability of a test compound to modulate the binding of a radiolabeled agonist to the A1 receptor.

Objective: To determine the affinity (Kᵢ) of the allosteric modulator in the presence of an orthosteric agonist.

Materials:

-

HEK293 or CHO cells stably expressing the human adenosine A1 receptor.

-

Membrane preparation from the above cells.

-

Radioligand: [³H]N⁶-Cyclohexyladenosine ([³H]CHA) or [³H]CCPA.

-

Orthosteric agonist: N⁶-Cyclopentyladenosine (CPA).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

GF/B filter mats.

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from A1R-expressing cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of the orthosteric agonist (e.g., the EC₂₀ concentration), and varying concentrations of the test compound.

-

Add a fixed concentration of the radioligand (e.g., at its K₋d value).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value.

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of A1 receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the allosteric modulator in enhancing agonist-mediated inhibition of cAMP production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Orthosteric agonist (e.g., CPA).

-

Test Compound: this compound.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Cell culture medium and supplements.

Procedure:

-

Seed A1R-expressing cells into a 96- or 384-well plate and incubate overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin and varying concentrations of the orthosteric agonist.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data are plotted as a concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.

Caption: cAMP Accumulation Assay Workflow.

Synthesis

This compound can be synthesized via the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone (acetophenone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine.

Caption: Gewald Synthesis of the Target Compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel adenosine A1 receptor positive allosteric modulators. The broader class of 2-aminothiophene derivatives has demonstrated significant potential in enhancing A1R activity, offering a pathway to more selective and safer therapeutics for conditions such as neuropathic pain, ischemia-reperfusion injury, and certain cardiac arrhythmias.[1]

Further research is warranted to fully characterize the pharmacological profile of this compound. This includes comprehensive in vitro studies to determine its binding affinity, potency, efficacy, and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy in relevant disease models. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. The continued exploration of this and related compounds will undoubtedly contribute to the advancement of allosteric modulation as a sophisticated strategy for GPCR-targeted drug discovery.

References

- 1. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Substituted 2-Aminothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-aminothiophene core has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of potent anticancer activities. This technical guide provides an in-depth overview of the anticancer properties of substituted 2-aminothiophenes, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Anticancer Activity of Substituted 2-Aminothiophenes

The anticancer efficacy of substituted 2-aminothiophenes is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. These values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. The following tables summarize the IC50 values of various substituted 2-aminothiophene derivatives against a panel of human cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | ||||

| 6CN14 | Varied substitutions | HeLa (Cervical) | Not specified, but high inhibition | [1] |

| 7CN09 | Varied substitutions | HeLa (Cervical) | Not specified, but high inhibition | [1] |

| 6CN14 | Varied substitutions | PANC-1 (Pancreatic) | Not specified, but high inhibition | [1] |

| 7CN09 | Varied substitutions | PANC-1 (Pancreatic) | Not specified, but high inhibition | [1] |

| Series 2 | ||||

| Compound 8 | Naphtho[2,1-b]thiophene with two cyano groups | HeLa (Cervical) | 0.33 | [2] |

| Compound 11 | Naphtho[2,1-b]thiophene with two cyano groups | HeLa (Cervical) | 0.21 | [2] |

| Compound 15 | Naphtho[2,1-b]thiophene with two cyano groups | HeLa (Cervical) | 0.65 | [2] |

| Compound 17 | Naphtho[2,1-b]thiophene with two cyano groups | HeLa (Cervical) | 0.45 | [2] |

| Compound 11 | Naphtho[2,1-b]thiophene with two cyano groups | HepG2 (Liver) | Not specified, but active in nanomolar range | [2] |

| Series 3 | ||||

| Compound 2b | Phenyl-thiophene-carboxamide | Hep3B (Liver) | 5.46 | [3] |

| Compound 2d | Phenyl-thiophene-carboxamide | Hep3B (Liver) | 8.85 | [3] |

| Compound 2e | Phenyl-thiophene-carboxamide | Hep3B (Liver) | 12.58 | [3] |

| Series 4 | ||||

| Compound 1312 | Thiophene derivative | SGC-7901 (Gastric) | 0.34 | [4] |

| Series 5 | Thienopyrimidine derivatives | |||

| Compound 5 | Thienopyrimidine | MCF-7 (Breast) | 7.301 | [5] |

| Compound 8 | Thienopyrimidine | MCF-7 (Breast) | 4.132 | [5] |

| Compound 5 | Thienopyrimidine | HepG2 (Liver) | 5.3 | [5] |

| Compound 8 | Thienopyrimidine | HepG2 (Liver) | 3.3 | [5] |

Key Mechanisms of Anticancer Action

Substituted 2-aminothiophenes exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Some derivatives have also been shown to inhibit specific signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. Many 2-aminothiophene derivatives have been shown to induce apoptosis in cancer cells.[6] The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells are characterized by uncontrolled proliferation due to a loss of cell cycle regulation. Several 2-aminothiophene derivatives have been reported to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing and proliferating.[1][6]

Inhibition of Signaling Pathways

Targeting specific signaling pathways that are hyperactive in cancer is a major strategy in modern cancer therapy. Substituted 2-aminothiophenes have been identified as inhibitors of several key oncogenic signaling pathways:

-

Kinase Inhibition: Many cellular processes, including proliferation, survival, and angiogenesis, are regulated by protein kinases. Aberrant kinase activity is a hallmark of many cancers. Certain 2-aminothiophene derivatives have been shown to act as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5][7]

-

Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of numerous cancers. A novel thiophene derivative, compound 1312, has been shown to effectively target the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells.[4]

-

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some thiophene carboxamide derivatives have been designed as biomimetics of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[3]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments commonly used to evaluate the anticancer properties of substituted 2-aminothiophenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

-

Compound Treatment: Treat the cells with various concentrations of the substituted 2-aminothiophene derivatives for 24 to 48 hours.

-

MTT Addition: Add 100 µL of MTT working solution (0.5 mg/mL in media) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8]

Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for investigating the effect of compounds on signaling pathways.

Protocol:

-

Cell Lysis: After treatment with the 2-aminothiophene derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imager or X-ray film.[9][10]

Visualizing Molecular Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

Conclusion and Future Directions